molecular formula C22H23NO2 B2550616 4-Cyclobutylidene-1-(4-phenoxybenzoyl)piperidine CAS No. 2320923-09-7

4-Cyclobutylidene-1-(4-phenoxybenzoyl)piperidine

Cat. No.: B2550616
CAS No.: 2320923-09-7
M. Wt: 333.431
InChI Key: VATKHOUFQZXNKX-UHFFFAOYSA-N
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Description

4-Cyclobutylidene-1-(4-phenoxybenzoyl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of a cyclobutylidene group and a phenoxybenzoyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutylidene-1-(4-phenoxybenzoyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutylidene Group: This step involves the cyclization of a suitable precursor to form the cyclobutylidene moiety.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Attachment of the Phenoxybenzoyl Group: The final step involves the acylation of the piperidine ring with a phenoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutylidene-1-(4-phenoxybenzoyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxybenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Cyclobutylidene-1-(4-phenoxybenzoyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclobutylidene-1-(4-phenoxybenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A piperidine derivative with a benzyl group instead of a cyclobutylidene group.

    Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

    Phenoxybenzoyl Derivatives: Compounds with similar phenoxybenzoyl groups but different core structures.

Uniqueness

4-Cyclobutylidene-1-(4-phenoxybenzoyl)piperidine is unique due to the presence of both cyclobutylidene and phenoxybenzoyl groups, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other piperidine derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-cyclobutylidenepiperidin-1-yl)-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c24-22(23-15-13-18(14-16-23)17-5-4-6-17)19-9-11-21(12-10-19)25-20-7-2-1-3-8-20/h1-3,7-12H,4-6,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATKHOUFQZXNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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